molecular formula C16H25ClN2O2 B15242077 (R)-Benzyl2-butylpiperazine-1-carboxylatehydrochloride CAS No. 1217803-77-4

(R)-Benzyl2-butylpiperazine-1-carboxylatehydrochloride

Cat. No.: B15242077
CAS No.: 1217803-77-4
M. Wt: 312.83 g/mol
InChI Key: WFOXGHNWFNNHOO-XFULWGLBSA-N
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Description

®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, along with a butyl group and a carboxylate ester. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Butyl Group: The butyl group is introduced through an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Benzylation: The benzyl group is added by reacting the intermediate compound with benzyl chloride in the presence of a base.

    Carboxylation: The carboxylate ester is formed by reacting the compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride
  • N-Benzylpiperazine
  • 2-Butylpiperazine

Uniqueness

®-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and butyl groups, along with the carboxylate ester, make it a versatile compound for various applications.

Properties

CAS No.

1217803-77-4

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

benzyl (2R)-2-butylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m1./s1

InChI Key

WFOXGHNWFNNHOO-XFULWGLBSA-N

Isomeric SMILES

CCCC[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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